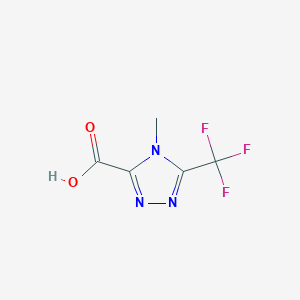

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid: is a chemical compound with the following structural formula:

C8H4F4O2

It contains a trifluoromethyl group (-CF₃) and a carboxylic acid functional group (-COOH) attached to a triazole ring. Triazoles are five-membered heterocycles containing three nitrogen atoms. This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole with chloroacetic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the carboxylic acid group.

Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to enhance the reaction rate.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.

Chemical Reactions Analysis

Reactivity::

Direct Arylation: Palladium-catalyzed direct arylation reactions enable the formation of aryl-carboxylic acid bonds.

Heck Reaction: Tandem-type Pd(II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation sequences are feasible.

Other Reactions: Ruthenium-catalyzed direct arylation, ligand-free copper-catalyzed coupling, amination, conjugate addition, and more.

- Palladium catalysts (e.g., PdCl₂, Pd(OAc)₂)

- Copper catalysts (e.g., CuI, CuBr)

- Ruthenium catalysts

- Base (e.g., Na₂CO₃, K₂CO₃)

Major Products:: The reactions yield various aryl-substituted derivatives of the triazole carboxylic acid.

Scientific Research Applications

Chemistry::

Building Blocks: Used in the synthesis of more complex molecules.

Functional Materials: Triazole-containing compounds find applications in materials science.

Drug Discovery: Investigated as potential drug candidates due to their unique structure.

Biological Activity: Studied for antimicrobial, antiviral, and anticancer properties.

Agrochemicals: Potential use in crop protection.

Materials: Incorporation into polymers or coatings.

Mechanism of Action

The precise mechanism of action for this compound depends on its specific application. In drug discovery, it may interact with molecular targets or pathways related to disease processes.

Comparison with Similar Compounds

Biological Activity

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid (often referred to as the compound) is an important member of the triazole family, known for its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C5H4F3N3O2 with a molecular weight of approximately 195.10 g/mol. Its structure features a triazole ring substituted with a trifluoromethyl group and a carboxylic acid functional group, which are pivotal for its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies using the egg albumin denaturation assay indicated that the compound can inhibit protein denaturation effectively. The maximum inhibition observed was around 71% at a concentration of 1000 µg/mL, compared to 81% for aspirin, a standard anti-inflammatory drug .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A study reported its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The presence of the trifluoromethyl group is believed to enhance its interaction with microbial targets.

3. Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it demonstrated selective cytotoxicity against melanoma cells in vitro, inducing cell cycle arrest and apoptosis . The IC50 value was found to be significantly lower than that of conventional chemotherapeutics like doxorubicin, indicating its potential as an alternative treatment option.

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers treated human lymphocytes with varying concentrations of the compound. Results showed a dose-dependent reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that the compound may modulate immune responses effectively.

Case Study 2: Anticancer Efficacy

A study published in the International Journal of Biology and Chemistry evaluated the effects of the compound on human colon cancer cell lines (HCT116). The results indicated an IC50 value of approximately 10 µM, showcasing its potent anticancer activity compared to other known agents .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Properties

Molecular Formula |

C5H4F3N3O2 |

|---|---|

Molecular Weight |

195.10 g/mol |

IUPAC Name |

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C5H4F3N3O2/c1-11-2(3(12)13)9-10-4(11)5(6,7)8/h1H3,(H,12,13) |

InChI Key |

NUXALQDJDFNYIA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.